Cas no 83947-56-2 (4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane structure
83947-56-2 structure
Nom du produit:4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane
Numéro CAS:83947-56-2
Le MF:C14H19BO2
Mégawatts:230.110464334488
MDL:MFCD03453666
CID:90864
PubChem ID:5708413

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane Propriétés chimiques et physiques

Nom et identifiant

    • (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
    • trans-2-Phenylvinylboronic acid pinacol ester
    • E-Phenylethenylboronic acid,pinacol ester
    • trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2- yl)styrene
    • trans-Styrylboronic acid, pinacol ester
    • [(E)-2-PHENYLVINYL]BORONIC ACID, PINACOL ESTER
    • E-Phenylethenylboronic acid, pinacol este
    • SODIUM 4-HYDROXYBUTYRATE
    • TRANS-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-STYROL
    • trans-2-Phenylvinylboronic acid pinacol este
    • TRANS-STYRYLBORON
    • trans-Styrylboronic acid, pinacol este
    • (E)-4,4,5,5-Tetramethyl-2-(2-phenylvinyl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-((E)-2-phenylethenyl)-1,3,2-dioxaborolane
    • E-Styrylboronic acid pinacol ester
    • trans-beta-Styrylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-phenylethenyl)-, (E)- (ZCI)
    • 4,4,5,5-Tetramethyl-2-[(1E)-2-phenylethenyl]-1,3,2-dioxaborolane (ACI)
    • (E)-2-Styryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-4,4,5,5-Tetramethyl-2-(2-phenylethenyl)-1,3,2-dioxaborolane
    • trans-β-Styrylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-((E)-styryl)-[1,3,2]dioxaborolane
    • (E/Z)4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
    • e-phenylethenylboronic acid, pinacol ester
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-phenylethenyl]-
    • SCHEMBL1007719
    • GS-5850
    • AKOS015960064
    • 4,4,5,5-tetramethyl-2-[(1E)-2-phenylethenyl]-1,3,2-dioxaborolane
    • Z2312943806
    • SCHEMBL1007720
    • MFCD03453666
    • 4,4,5,5-tetramethyl-2-[(1Z)-2-phenylethenyl]-1,3,2-dioxaborolane
    • ARAINKADEARZLZ-ZHACJKMWSA-N
    • 4,4,5,5-tetramethyl-2-[(e)-2-phenylvinyl]-1,3,2-dioxaborolane
    • EN300-1270619
    • 83947-56-2
    • (E)-Phenylethenylboronic acid, pinacol ester
    • beta-styrylboronic acid pinacol ester
    • CS-0437049
    • CS-0006605
    • H10648
    • 6-Nitro-1-diazo-2-naphthol-4-sulfonicacid
    • F11372
    • CHEMBL2315711
    • 78782-27-1
    • trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
    • (E)-STYRYLBORONIC ACID PINACOL ESTER
    • MDL: MFCD03453666
    • Piscine à noyau: 1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10+
    • La clé Inchi: ARAINKADEARZLZ-ZHACJKMWSA-N
    • Sourire: C(/B1OC(C)(C)C(C)(C)O1)=C\C1C=CC=CC=1
    • BRN: 8617179

Propriétés calculées

  • Qualité précise: 230.14800
  • Masse isotopique unique: 230.148
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 2
  • Complexité: 275
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 18.5
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: Substance visqueuse jaune
  • Dense: 0.99±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 27-33 °C (lit.)
  • Point d'ébullition: 80-84 ºC (0.2 Torr)
  • Point d'éclair: Degrés Fahrenheit: > 230 ° f
    Degrés Celsius: > 110 ° C
  • Indice de réfraction: 1.5290
  • Le PSA: 18.46000
  • Le LogP: 3.33120
  • Pression de vapeur: No data available
  • Solubilité: (mg/m1)

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane Informations de sécurité

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044525-25g
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
83947-56-2 97%
25g
¥2971.00 2024-07-28
abcr
AB175208-25 g
trans-Styrylboronic acid, pinacol ester; .
83947-56-2
25g
€971.60 2023-05-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028926-1g
4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane
83947-56-2 99%
1g
¥1275 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T10250-5g
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
83947-56-2
5g
¥1026.0 2021-09-03
Enamine
EN300-1270619-0.25g
4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane
83947-56-2 95%
0.25g
$29.0 2023-07-07
Fluorochem
010848-5g
trans-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
83947-56-2 95%
5g
£129.00 2022-03-01
Alichem
A019064631-25g
E-Phenylethenylboronic acid pinacol ester
83947-56-2 98%
25g
$656.13 2023-08-31
Enamine
EN300-1270619-2.5g
4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane
83947-56-2 95%
2.5g
$85.0 2023-07-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044525-250mg
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
83947-56-2 97%
250mg
¥47.00 2024-07-28
Alichem
A019064631-5g
E-Phenylethenylboronic acid pinacol ester
83947-56-2 98%
5g
$190.16 2023-08-31

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Magnesium, butylhydro- Solvents: Toluene-d8 ;  16 h, 80 °C
Référence
Magnesium-Catalyzed Hydroboration of Terminal and Internal Alkynes
Magre, Marc ; et al, Angewandte Chemie, 2019, 58(21), 7025-7029

Synthetic Routes 2

Conditions de réaction
1.1 Catalysts: Triethylphosphine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Diethyl ether ,  Tetrahydrofuran ;  6 h, 50 °C; 50 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Facile transformation of αβ-unsaturated carboxylic acids to alkenylboronic esters via rhodium-catalyzed decarbonylative borylation of α,β-unsaturated thioesters
Niwa, Takashi; et al, Chemistry Letters, 2017, 46(9), 1315-1318

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  3 h, rt
Référence
Oxygen-promoted palladium(II) catalysis: Facile C(sp2)-C(sp2) bond formation via cross-coupling of alkenylboronic compounds and olefins
Yoon, Cheol Hwan; et al, Organic Letters, 2004, 6(22), 4037-4039

Synthetic Routes 4

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  3 h, rt
Référence
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions
Yoo, Kyung Soo; et al, Journal of the American Chemical Society, 2006, 128(50), 16384-16393

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Catechol ,  (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C; 1 h, rt
1.2 Catalysts: Dicyclohexylborane Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.3 0 °C; 18 h, rt
1.4 Reagents: Oxygen ;  2 h, rt
Référence
Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron
Shirakawa, Kazuya; et al, Synthesis, 2004, (11), 1814-1820

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane ,  Potassium carbonate Solvents: Acetonitrile
Référence
Pd-Catalyzed coupling of benzyl bromides with BMIDA-substituted N-tosylhydrazones: synthesis of trans-alkenyl MIDA boronates
Li, Shichao; et al, Chemical Communications (Cambridge, 2022, 58(3), 399-402

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane ,  Manganese ,  Lithium iodide Catalysts: Trichlorotris(tetrahydrofuran)chromium Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  4 h, 25 °C; 2 h, 25 °C
Référence
Transformation of aldehydes into (E)-1-alkenylsilanes and (E)-1-alkenylboronic esters with a catalytic amount of a chromium salt
Takai, Kazuhiko; et al, Bulletin of the Chemical Society of Japan, 2004, 77(8), 1581-1586

Synthetic Routes 8

Conditions de réaction
1.1 Catalysts: Polyethylene glycol dimethyl ether ,  Carbonylchlorohydrobis(tricyclohexylphosphine)ruthenium ;  18 h, 110 °C
Référence
PEG-mediated recyclable borylative coupling of vinyl boronates with olefins
Szyling, Jakub; et al, Journal of Catalysis, 2019, 376, 219-227

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Norbornene Catalysts: Tetrakis(trimethylphosphine)iron Solvents: Hexane ;  18 h, 50 °C
Référence
Iron-Catalyzed E-Selective Dehydrogenative Borylation of Vinylarenes with Pinacolborane
Wang, Chao; et al, ACS Catalysis, 2016, 6(11), 7585-7589

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Tributylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile
Référence
Synthesis of trans-arylvinylboronates via a palladium catalyzed cross-coupling of a vinylboronate ester with aryl halides
Stewart, Sarah K.; et al, Journal of Organometallic Chemistry, 1994, 482(1-2), 293-300

Synthetic Routes 11

Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Diisopropyl ether ;  10 min, rt
1.2 Reagents: Potassium carbonate ,  Bis(pinacolato)diborane ;  10 min, rt
1.3 Solvents: Diisopropyl ether ;  12 h, 70 °C
Référence
Stereoselective Synthesis of Vinylboronates by Rh-Catalyzed Borylation of Stereoisomeric Mixtures
Li, Shenhuan; et al, Chinese Journal of Chemistry, 2019, 37(5), 462-468

Synthetic Routes 12

Conditions de réaction
1.1 Solvents: Diethyl ether
Référence
Pinacolyl boronic esters as components in the Petasis reaction
Koolmeister, Tobias; et al, Tetrahedron Letters, 2002, 43(34), 5965-5968

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: Copper nitride (Cu3N) Solvents: Ethanol ;  1 h, 30 °C
Référence
A copper nitride nanocube catalyst for highly efficient hydroboration of alkynes
Xu, Hang; et al, Organic & Biomolecular Chemistry, 2023, 21(7), 1404-1410

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Bis(acetylacetonato)nickel ,  Zinc ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ,  Cyclohexane ;  24 h, 120 °C
Référence
Nickel(II)-Catalyzed Borylation of Alkenyl Methyl Ethers via C-O Bond Cleavage
Qiu, Xiaodong ; et al, Organic Letters, 2020, 22(16), 6424-6428

Synthetic Routes 15

Conditions de réaction
1.1 Catalysts: 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate ,  Carbonylchlorohydrobis(triphenylphosphine)ruthenium Solvents: Carbon dioxide ,  Carbon dioxide ;  3 h, 50 - 55 bar, 40 °C
Référence
Recyclable Hydroboration of Alkynes Using RuH@IL and RuH@IL/scCO2 Catalytic Systems
Szyling, Jakub; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(8), 10980-10988

Synthetic Routes 16

Conditions de réaction
1.1 Catalysts: Sodium tert-butoxide ,  Cuprous chloride ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Tetrahydrofuran ;  10 min, rt
1.3 Reagents: Methanol ;  24 h, rt
Référence
Copper-catalyzed boration of activated alkynes. Chiral boranes via a one-pot copper-catalyzed boration and reduction protocol
Jung, Ho-Young; et al, Tetrahedron, 2012, 68(17), 3444-3449

Synthetic Routes 17

Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene
Référence
Rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane: stereoselective synthesis of vinylboronates
Murata, Miki; et al, Bulletin of the Chemical Society of Japan, 2002, 75(4), 825-829

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Triethylaluminum Catalysts: (SP-4-1)-[Bis[2-[bis[4-(trifluoromethyl)phenyl]phosphino-κP]phenyl]methylsilyl-κ… Solvents: Toluene ;  6 h, 60 °C
Référence
PSiP-pincer type palladium-catalyzed dehydrogenative borylation of alkenes and 1,3-dienes
Kirai, Naohiro; et al, Bulletin of the Chemical Society of Japan, 2013, 86(7), 784-799

Synthetic Routes 19

Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydirhodium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  16 h, 90 °C
Référence
Transfer C-H borylation of alkenes under Rh(I)-catalysis: insight into the mechanism, selectivity-control & synthetic capacity
Veth, Lukas; et al, ChemRxiv, 2021, 1, 1-12

Synthetic Routes 20

Conditions de réaction
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  12 h, reflux
Référence
Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides
Morrill, Christie; et al, Journal of Organic Chemistry, 2003, 68(15), 6031-6034

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Bis(pinacolato)diborane Catalysts: (SP-4-3)-[2,6-Bis[(dimethylamino-κN)methyl]phenyl-κC]bromopalladium Solvents: Dichloromethane ;  16 h, 20 °C
1.2 Reagents: Cesium carbonate Solvents: Tetrahydrofuran ,  Water ;  20 h, 60 °C
Référence
Selective C-H Borylation of Alkenes by Palladium Pincer Complex Catalyzed Oxidative Functionalization
Selander, Nicklas; et al, Angewandte Chemie, 2010, 49(24), 4051-4053

Synthetic Routes 22

Conditions de réaction
1.1 Catalysts: Potassium tert-butoxide ,  Cobalt, dichloro[4′-(4-pyridinyl)-2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′]-, (SP-… Solvents: Tetrahydrofuran ;  1 min, rt
1.2 10 min, rt
1.3 Reagents: Dichloromethane
Référence
Highly efficient and selective hydroboration of terminal and internal alkynes catalyzed by a cobalt(II) coordination polymer
Zhang, Guoqi; et al, Organic Chemistry Frontiers, 2019, 6(18), 3228-3233

Synthetic Routes 23

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Tetrahydrofuran ;  22 °C → 0 °C
1.2 5 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C
1.3 24 h, 22 °C
Référence
α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates
Gao, Fang; et al, Journal of the American Chemical Society, 2010, 132(32), 10961-10963

Synthetic Routes 24

Conditions de réaction
1.1 Catalysts: Copper oxide (Cu2O) Solvents: 1,4-Dioxane ;  18 h, 100 °C
Référence
Copper-catalyzed decarboxylative hydroboration of phenylpropiolic acids under ligand-free or both ligand- and base-free conditions
Zhao, Ying-Wei; et al, Chinese Chemical Letters, 2016, 27(4), 571-574

Synthetic Routes 25

Conditions de réaction
1.1 Catalysts: 2781183-95-5 Solvents: Toluene ;  12 h, 100 °C
Référence
Group 4 Metallocene Complexes Supported by a Redox-Active O,C-Chelating Ligand
Zhao, Qiuting; et al, Organometallics, 2022, 41(12), 1488-1500

Synthetic Routes 26

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Pentane
Référence
Enantioselective Conjunctive Cross-Coupling of Bis(alkenyl)borates: A General Synthesis of Chiral Allylboron Reagents
Edelstein, Emma K.; et al, Journal of the American Chemical Society, 2017, 139(14), 5027-5030

Synthetic Routes 27

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  24 h, 70 °C; 70 °C → rt
1.2 Reagents: Oxygen ;  rt
Référence
Hydroboration of Terminal Alkenes and trans-1,2-Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex
Weber, Stefan ; et al, Angewandte Chemie, 2021, 60(46), 24488-24492

Synthetic Routes 28

Conditions de réaction
1.1 Catalysts: 2360835-90-9 ;  8 h, 30 °C
Référence
Aluminium complex-catalyzed hydroboration of alkenes and alkynes
Harinath, Adimulam; et al, New Journal of Chemistry, 2019, 43(26), 10531-10536

Synthetic Routes 29

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  3 h, rt
Référence
Boron Trichloride-Mediated Synthesis of Indoles via the Aminoboration of Alkynes
Lv, Jiahang; et al, Advanced Synthesis & Catalysis, 2018, 360(21), 4054-4059

Synthetic Routes 30

Conditions de réaction
1.1 Reagents: Triphenylphosphine Catalysts: Copper oxide (Cu2O) Solvents: 1,4-Dioxane ;  5 h, 60 °C
Référence
Polyhedral Cu2O Crystals for Diverse Aryl Alkyne Hydroboration Reactions
Tsai, Hsin-Yi; et al, Chemistry - A European Journal, 2019, 25(5), 1300-1303

Synthetic Routes 31

Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane ,  Potassium carbonate Solvents: Acetonitrile ;  2 h, rt
Référence
A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates
Churches, Quentin I.; et al, Journal of Organic Chemistry, 2015, 80(11), 5428-5435

Synthetic Routes 32

Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Diisopropyl ether ;  10 min, rt
1.2 Reagents: Potassium carbonate ;  10 min, rt
1.3 Solvents: Diisopropyl ether ;  12 h, 70 °C
Référence
Stereoselective Synthesis of Vinylboronates by Rh-Catalyzed Borylation of Stereoisomeric Mixtures
Li, Shenhuan; et al, Chinese Journal of Chemistry, 2019, 37(5), 462-468

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane Raw materials

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane Preparation Products

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:83947-56-2)4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane
A840690
Pureté:99%/99%/99%
Quantité:10g/25g/100g
Prix ($):226.0/442.0/1459.0